
2-Bromo-6-nitroaniline
Overview
Description
2-Bromo-6-nitroaniline (CAS: 59255-95-7) is a halogenated nitroaniline derivative with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol . Its structure features a bromine atom at the ortho position (C2) and a nitro group at the para position (C6) relative to the amine group on the benzene ring. This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and dye manufacturing. Key identifiers include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitroaniline typically involves a multi-step process:
Nitration: The nitration of aniline to form 2-nitroaniline.
Bromination: The bromination of 2-nitroaniline to yield this compound.
Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved through the following steps:
Acetylation: o-Bromoaniline undergoes acetylation with chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide.
Nitration: N-(2-bromophenyl)acetamide is then nitrated using nitric acid to produce N-(2-bromo-6-nitrophenyl)acetamide.
Hydrolysis: The nitrated product is hydrolyzed to obtain this compound.
Chemical Reactions Analysis
2-Bromo-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 2-Bromo-6-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
2-Bromo-6-nitroaniline serves as a crucial precursor in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of Brimonidine, an α2-adrenergic receptor agonist used to treat glaucoma. Its ability to undergo various chemical transformations makes it valuable for developing new drugs with improved efficacy and safety profiles .
Table 1: Pharmaceutical Applications of this compound
Application | Compound Derived | Use |
---|---|---|
Precursor | Brimonidine | Treatment of glaucoma |
Intermediate | Anti-cancer agents | Development of novel therapeutic agents |
Precursor | Antibiotics | Synthesis of new antimicrobial compounds |
Material Science
In material science, this compound is utilized in creating specialized polymers and coatings. Its unique chemical properties contribute to enhancing thermal stability and chemical resistance, which are essential for industrial applications such as electronics and protective coatings .
Table 2: Material Science Applications
Application | Description |
---|---|
Polymer Synthesis | Used in the development of high-performance polymers |
Coatings | Enhances durability and resistance of coatings |
Analytical Chemistry
This compound acts as a reagent in analytical methods, aiding in the detection and quantification of various substances in complex mixtures. It is particularly useful in chromatographic techniques where its distinct properties allow for effective separation and analysis .
Table 3: Analytical Applications
Technique | Role of this compound |
---|---|
Chromatography | Acts as a standard or reagent for calibration |
Spectroscopy | Used in the identification of functional groups |
Case Study 1: Synthesis of Brimonidine
A detailed study on the synthesis pathways for Brimonidine highlighted the role of this compound as a key intermediate. The synthesis involves multiple steps where this compound undergoes specific reactions to form the final product. The efficiency of this pathway was reported to yield high purity with minimal side products.
Case Study 2: Interaction Studies
Research investigating the interactions of this compound with biological systems demonstrated its potential biological activity. Studies focused on enzyme inhibition revealed that derivatives of this compound could exhibit antimicrobial properties, suggesting further exploration into its therapeutic applications .
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Positional Isomers
Positional isomers differ in the arrangement of substituents on the benzene ring, leading to distinct physicochemical properties.
2-Bromo-4-nitroaniline (CAS: 13296-94-1)
- Molecular Formula : C₆H₅BrN₂O₂ (same as 2-Bromo-6-nitroaniline).
- Structure : Bromine at C2, nitro group at C4.
- Key Differences: Crystallographic studies reveal torsional angles (e.g., O2–N2–C1–C6: -2.8°) and bond angles (e.g., C2–C3–C4: 122.0°) that differ from this compound, influencing molecular planarity and packing .
4-Bromo-2-nitroaniline (CAS: 875-51-4)
- Molecular Formula : C₆H₅BrN₂O₂.
- Structure : Bromine at C4, nitro group at C2.
Comparison with Substituted Derivatives
Substituent variations significantly alter electronic and steric properties.
2-Bromo-6-methoxy-4-nitroaniline (CAS: 16618-66-9)
- Molecular Formula : C₇H₇BrN₂O₃.
- Structure : Methoxy group at C6, bromine at C2, nitro group at C4.
- Key Differences: The methoxy group (-OCH₃) is electron-donating, counteracting the electron-withdrawing nitro group. This enhances solubility in polar solvents compared to non-methoxy analogs . Molecular weight: 247.048 g/mol, higher due to the methoxy substituent .
2-Bromo-4-chloro-6-nitroaniline (CAS: 827-25-8)
- Molecular Formula : C₆H₄BrClN₂O₂.
- Structure : Bromine at C2, chlorine at C4, nitro group at C6.
Structural and Electronic Effects
Crystallographic data and substituent positioning critically influence reactivity:
- Torsional Strain : In 2-Bromo-4-nitroaniline, the O2–N2–C1–C6 torsion angle (-2.8°) indicates near-planarity, favoring resonance stabilization. In contrast, this compound likely adopts a different conformation due to nitro placement .
- Electronic Effects :
Data Table: Key Compounds and Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Notable Properties |
---|---|---|---|---|---|
This compound | 59255-95-7 | C₆H₅BrN₂O₂ | 217.02 | Br (C2), NO₂ (C6) | High purity (>97%), used in synthesis |
2-Bromo-4-nitroaniline | 13296-94-1 | C₆H₅BrN₂O₂ | 217.02 | Br (C2), NO₂ (C4) | mp 137–141°C, planar crystal structure |
2-Bromo-6-methoxy-4-nitroaniline | 16618-66-9 | C₇H₇BrN₂O₃ | 247.048 | Br (C2), OCH₃ (C6), NO₂ (C4) | Enhanced solubility in polar solvents |
2-Bromo-4-chloro-6-nitroaniline | 827-25-8 | C₆H₄BrClN₂O₂ | 251.47 | Br (C2), Cl (C4), NO₂ (C6) | Dual halogenation increases steric bulk |
Biological Activity
2-Bromo-6-nitroaniline is an organic compound notable for its potential biological activities, primarily due to its structural features that allow it to interact with various biochemical pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C6H5BrN2O2
- Molecular Weight : 217.02 g/mol
- CAS Number : 59255-95-7
The biological activity of this compound can be attributed to several key interactions:
- Electron-Withdrawing Effects : The nitro group () is a strong electron-withdrawing group, which enhances the compound's electrophilicity. This property facilitates interactions with nucleophilic sites on biomolecules, potentially influencing enzyme activities and receptor interactions.
- Enzyme Interactions : Preliminary studies indicate that this compound may interact with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions can lead to the formation of reactive metabolites that may exert toxicological effects or modify biological responses.
- Cell Signaling Modulation : The compound has been shown to influence various cellular processes by modulating signaling pathways. For instance, it can activate stress response pathways such as the MAPK pathway, affecting gene expression and cellular metabolism.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |
Cytotoxicity | Demonstrates cytotoxic effects in certain cancer cell lines at high doses. |
Neurotransmitter Modulation | May influence neurotransmitter release due to structural similarities with pharmaceutical intermediates. |
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of various nitroaniline derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
- Cytotoxicity in Cancer Research : Research involving cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxic effects. Higher concentrations led to increased apoptosis markers, indicating its potential as a chemotherapeutic agent.
- Neuropharmacological Effects : Preliminary investigations suggest that this compound may affect neurotransmitter systems, particularly in the context of synthesizing metabolites for drugs like Brimonidine. This interaction could have implications for conditions related to neurotransmitter dysregulation.
Q & A
Q. Basic: What synthetic routes are commonly employed for 2-Bromo-6-nitroaniline, and how can side reactions (e.g., isomer formation) be minimized?
To synthesize this compound, researchers often start with bromoaniline derivatives and perform nitration under controlled conditions. For example, nitration of 2-bromoaniline using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) can direct nitro groups to the para position relative to the amino group, yielding this compound. Key challenges include avoiding over-nitration and controlling regioselectivity. Isomer formation (e.g., 2-Bromo-4-nitroaniline) can be minimized by optimizing reaction time, temperature, and acid concentration. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical .
Q. Advanced: How does computational modeling (e.g., DFT) predict the electronic structure and regioselectivity of nitration in bromoaniline derivatives?
Density-functional theory (DFT) calculations, such as those using Becke’s exchange-energy functional , can model electron density distribution and predict nitration sites. For 2-bromoaniline, the amino group acts as a strong ortho/para-directing group, while bromine exerts a weaker meta-directing influence. DFT simulations of charge distribution and frontier molecular orbitals help identify the most reactive positions. Researchers should validate computational predictions with experimental data (e.g., NMR or X-ray crystallography) to resolve discrepancies .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should be observed?
Key techniques include:
- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂) show downfield shifts (δ 7.5–8.5 ppm). The amino proton (NH₂) may appear as a broad singlet (δ ~5.5 ppm) but is often absent due to exchange broadening.
- IR : Stretching vibrations for -NO₂ (~1520 cm⁻¹ and 1350 cm⁻¹) and -NH₂ (~3450 cm⁻¹).
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 217 (C₆H₅BrN₂O₂) and characteristic fragments (e.g., loss of -NO₂ or Br).
Cross-referencing with databases like ChemSpider (ID 24074) ensures accuracy .
Q. Advanced: How can conflicting analytical data (e.g., NMR vs. X-ray) be resolved when confirming the structure of this compound?
Contradictions between NMR and X-ray data may arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve these:
Perform variable-temperature NMR to detect exchange processes.
Use 2D NMR (COSY, NOESY) to confirm coupling patterns and spatial proximity.
Compare experimental X-ray data with computational crystal structure predictions.
For example, lists multiple CAS numbers for isomers, highlighting the need for rigorous validation .
Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers away from heat and light.
- First Aid : For skin contact, wash immediately with water (≥15 mins) and seek medical advice. Safety data for related nitroanilines (e.g., 2-Bromo-4,6-dinitroaniline) suggest similar precautions .
Q. Advanced: What strategies differentiate this compound from its positional isomers (e.g., 2-Bromo-4-nitroaniline)?
- Melting Points : Compare experimental values with literature data (e.g., 2-Bromo-4-nitroaniline melts at 70–74°C ).
- ¹³C NMR : Distinct aromatic carbon shifts due to substituent positions.
- XRD : Crystal structure analysis provides unambiguous differentiation.
- Chromatography : HPLC retention times vary with polarity differences.
Referencing databases like NIST (CAS 10403-47-1) ensures reliable comparisons .
Q. Advanced: How do substituent effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom in this compound can participate in palladium-catalyzed coupling. However, the electron-withdrawing nitro group reduces the aryl bromide’s reactivity. Strategies include:
- Using stronger bases (e.g., Cs₂CO₃) to activate the catalyst.
- Employing ligands (e.g., XPhos) to stabilize the palladium intermediate.
- Optimizing solvent polarity (e.g., DMF/H₂O mixtures).
Comparative studies with derivatives like 2-Bromo-4-fluoro-6-nitroaniline () reveal substituent-dependent reaction rates .
Q. Basic: What are the environmental and stability considerations for storing this compound?
- Light Sensitivity : Nitroaromatic compounds degrade under UV light; store in amber glass.
- Moisture : Hygroscopicity may lead to hydrolysis; use desiccants.
- Thermal Stability : Decomposition above 200°C can release toxic gases (NOₓ, HBr).
notes similar hazards for 2-Bromo-4,6-dinitroaniline, emphasizing inert storage conditions .
Properties
IUPAC Name |
2-bromo-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMOSYLWYLMHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466903 | |
Record name | 2-Bromo-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59255-95-7 | |
Record name | 2-Bromo-6-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59255-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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